n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related naphthalene derivatives typically involves multi-step chemical reactions, starting from basic naphthalene or its halogenated forms. For example, a study by Nguyen et al. (2003) detailed a regioselective oxidation and subsequent reactions for synthesizing haloindanones and halotetralones, closely related structures to the compound (Nguyen et al., 2003).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations. For instance, Gouda et al. (2022) used DFT calculations and single-crystal X-ray diffraction to confirm the structure and investigate the stability and chemical reactivity of a similar naphthalene derivative (Gouda et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving naphthalene derivatives can range from halogenation, acylation, to complex formations with other organic or inorganic compounds. The chemical properties, such as reactivity towards nucleophiles or electrophiles, are determined by the functional groups attached to the naphthalene core. Hamdy et al. (2013) explored the synthesis and chemical reactions of tetrahydronaphthalene derivatives containing different functional moieties, highlighting the versatility of these compounds in forming various chemical structures (Hamdy et al., 2013).
Scientific Research Applications
Synthesis and Chemical Properties
- N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide has been involved in the synthesis of various chemical compounds. Nguyen et al. (2003) describe a method involving regioselective oxidation and acidic hydrolysis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, yielding 8-aminotetral-1-one, which is then converted into 8-halotetralone (Nguyen et al., 2003).
Biological Applications and Potential Therapeutic Uses
Cytotoxicity and Anticancer Properties :
- Gouda et al. (2022) conducted a study on a compound structurally related to N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, focusing on its cytotoxicity against certain cell types and its structural stabilization through various noncovalent interactions (Gouda et al., 2022).
- Altıntop et al. (2018) examined oxadiazole derivatives of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide for their anticancer properties, finding significant cytotoxic effects and potential as oral anticancer agents (Altıntop et al., 2018).
Antioxidant and Tumor Inhibitory Activities :
- Hamdy et al. (2013) synthesized derivatives of 5,6,7,8-tetrahydronaphthalene, demonstrating significant antioxidant and tumor inhibitory activities, offering potential therapeutic applications in cancer treatment (Hamdy et al., 2013).
Anti-inflammatory and Immunomodulatory Effects :
- Gurkan et al. (2011) studied the impact of tetrahydronaphthalene derivatives on inflammation, noting their ability to decrease nitric oxide production in certain cells, which could be relevant for anti-inflammatory therapies (Gurkan et al., 2011).
Serotonin Receptor Interaction :
- Leopoldo et al. (2007) explored compounds related to N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide for their interaction with serotonin receptors, which could have implications for neurological and psychiatric disorders (Leopoldo et al., 2007).
Material Science and Organic Synthesis
- Büttner et al. (2007) demonstrated the use of a tetrahydronaphthalene derivative in the synthesis of silicon-based drugs, showcasing its role in developing new compounds with potential pharmaceutical applications (Büttner et al., 2007).
Green Chemistry and Eco-Friendly Synthesis
- Damera and Pagadala (2023) employed tetrahydronaphthalene derivatives in an environmentally friendly synthesis process, contributing to the advancement of green chemistry (Damera & Pagadala, 2023).
properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJYMWNQSHRCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978340 | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide | |
CAS RN |
6272-18-0 | |
Record name | 6272-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6272-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETAMIDO-5,6,7,8-TETRAHYDRONAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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